3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Übersicht

Beschreibung

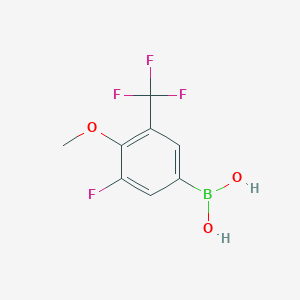

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid: is a boronic acid derivative with the molecular formula C8H7BF4O3 and a molecular weight of 237.94 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluoro substituent on the phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron source, such as bis(pinacolato)diboron . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Key Reactions :

- Suzuki-Miyaura Cross-Coupling : This method is widely adopted for creating biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Oxidation Reactions : The compound can be oxidized to yield phenolic derivatives, expanding its utility in synthetic pathways.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms biaryl compounds through C-C bond formation |

| Oxidation | Converts to phenolic derivatives |

| Nucleophilic Substitution | Occurs at fluoro or methoxy positions |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the development of anticancer agents and other therapeutic compounds. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug design.

Biological Activity :

- Antimicrobial Properties : Studies have shown that boronic acids exhibit significant antimicrobial activity against various pathogens.

- Cancer Therapy : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant for targeting solid tumors.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

| Candida albicans | 100 |

| Aspergillus niger | 75 |

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science. It is used in the production of advanced materials such as polymers and liquid crystals, which are crucial for electronic devices.

Case Study 1: Antibacterial Activity

A study published in Molecules demonstrated that this compound exhibited significant antibacterial properties against Bacillus cereus, with a lower MIC than some conventional antibiotics, suggesting its potential as an alternative treatment.

Case Study 2: Induction of Apoptosis

Another investigation focused on the compound's role in inducing apoptosis in various cancer cell lines through proteasome inhibition. This highlights its potential as a therapeutic agent against resistant cancer types.

Wirkmechanismus

The primary mechanism of action for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps :

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- 4-Fluoro-3-methoxyphenylboronic acid

- 3-Fluoro-4-methoxyphenylboronic acid

- 3-Fluoro-5-trifluoromethylphenylboronic acid

Uniqueness: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is unique due to the presence of both a trifluoromethyl group and a methoxy group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules .

Biologische Aktivität

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (hereafter referred to as compound 1 ) is a boronic acid derivative that has garnered interest due to its potential biological applications, particularly in antimicrobial activity and enzyme inhibition. Boronic acids are known for their ability to interact with diols and have been explored for various therapeutic applications, including diabetes management and antibacterial properties.

Compound 1 features a trifluoromethyl group and a methoxy substituent, which significantly influence its physicochemical properties. The presence of these groups enhances the compound's acidity and lipophilicity, making it suitable for biological interactions. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of compound 1 against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as agar diffusion and broth microdilution techniques. The results indicated that compound 1 exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus cereus.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | >100 | Low |

| Bacillus cereus | 50 | Moderate |

| Candida albicans | 25 | Moderate |

The compound showed a lower MIC against Bacillus cereus, indicating a potential selective antibacterial effect, which could be beneficial in treating infections caused by this organism .

Enzyme Inhibition

In addition to its antimicrobial properties, compound 1 has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Boronic acids are known to inhibit serine proteases and beta-lactamases, which are critical in antibiotic resistance mechanisms. Compound 1's ability to inhibit lipolytic activity has also been noted, suggesting potential applications in managing metabolic disorders such as diabetes by modulating free fatty acid levels .

The proposed mechanism of action for compound 1 involves its binding affinity to target enzymes through the boronic acid moiety, which can form reversible covalent bonds with hydroxyl groups on the enzyme's active site. This interaction may disrupt normal enzymatic function, leading to reduced bacterial growth or altered metabolic processes.

Docking Studies

Molecular docking studies have been performed to predict the binding interactions of compound 1 with target enzymes such as leucyl-tRNA synthetase (LeuRS) from Escherichia coli. These studies suggest that compound 1 can effectively bind within the active site, potentially inhibiting enzyme activity and contributing to its antibacterial effects .

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical settings:

- Case Study 1 : A study involving diabetic patients demonstrated that compounds similar to compound 1 could effectively reduce plasma glucose levels by inhibiting lipolytic enzymes, thereby improving insulin sensitivity.

- Case Study 2 : In vitro experiments showed that when combined with beta-lactam antibiotics, boronic acid derivatives enhanced the efficacy of these antibiotics against resistant bacterial strains.

Eigenschaften

IUPAC Name |

[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPHNKXASONXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.